Tretoquinol, (+)-
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Overview
Description
Tretoquinol, also known as 1-(3’,4’,5’-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a non-selective beta-2 adrenergic agonist. It is commonly used in the treatment of asthma and is marketed under the brand name Inolin® in some Asian countries. Tretoquinol is also an ingredient in certain over-the-counter cold and flu medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tretoquinol is synthesized from 3,4,5-trimethoxybenzaldehyde. The synthetic route involves the following steps:
Condensation Reaction: 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the tetrahydroisoquinoline ring structure.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl groups at the 6 and 7 positions of the tetrahydroisoquinoline ring.
Industrial Production Methods: On an industrial scale, the synthesis of tretoquinol involves similar steps but optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tretoquinol undergoes various chemical reactions, including:
Oxidation: Tretoquinol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert tretoquinol to its corresponding dihydro derivatives.
Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Tretoquinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its therapeutic potential in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu symptoms.
Mechanism of Action
Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, making it effective in treating asthma. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .
Comparison with Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used in asthma treatment.
Formoterol: A long-acting beta-2 agonist with similar bronchodilatory effects.
Terbutaline: A beta-2 agonist used for similar therapeutic purposes.
Comparison: Tretoquinol is unique due to its non-selective nature, meaning it can bind to multiple beta-adrenergic receptor subtypes. This can lead to a broader range of effects compared to more selective compounds like salbutamol and formoterol. Additionally, tretoquinol’s chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .
Properties
CAS No. |
36478-07-6 |
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Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1 |
InChI Key |
RGVPOXRFEPSFGH-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Origin of Product |
United States |
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